Acetamide, 2-cyano-N-[2-(2-pyridinyl)ethyl]-
Overview
Description
Acetamide, 2-cyano-N-[2-(2-pyridinyl)ethyl]- is a compound that belongs to the class of cyanoacetamides. These compounds are known for their significant role in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry and other scientific fields . The presence of both cyano and amide functional groups in its structure makes it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of acetamide, 2-cyano-N-[2-(2-pyridinyl)ethyl]- can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Chemical Reactions Analysis
Acetamide, 2-cyano-N-[2-(2-pyridinyl)ethyl]- undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of the cyanoacetamide can participate in condensation reactions with different reagents to form heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions, where the cyano or amide groups are replaced by other functional groups.
Cyclization Reactions: It can also participate in cyclization reactions to form complex ring structures.
Common reagents used in these reactions include alkyl cyanoacetates, phenacyl bromide, and triethylamine . The major products formed from these reactions are various heterocyclic compounds, which have significant biological activities .
Scientific Research Applications
Acetamide, 2-cyano-N-[2-(2-pyridinyl)ethyl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of acetamide, 2-cyano-N-[2-(2-pyridinyl)ethyl]- involves its ability to participate in various chemical reactions due to the presence of cyano and amide groups. These functional groups enable the compound to interact with different molecular targets and pathways, leading to the formation of biologically active compounds . The exact molecular targets and pathways depend on the specific derivatives and their applications.
Comparison with Similar Compounds
Acetamide, 2-cyano-N-[2-(2-pyridinyl)ethyl]- can be compared with other cyanoacetamide derivatives, such as:
2-cyanoacetamide: A simpler compound with similar reactivity but lacking the pyridinyl group.
N-methyl cyanoacetamide: Another derivative with a methyl group instead of the pyridinyl group.
N-phenyl cyanoacetamide: Contains a phenyl group, offering different reactivity and applications compared to the pyridinyl derivative.
The uniqueness of acetamide, 2-cyano-N-[2-(2-pyridinyl)ethyl]- lies in the presence of the pyridinyl group, which can enhance its reactivity and potential biological activities .
Properties
IUPAC Name |
2-cyano-N-(2-pyridin-2-ylethyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-6-4-10(14)13-8-5-9-3-1-2-7-12-9/h1-3,7H,4-5,8H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMBDOIAMPRRRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCNC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40308037 | |
Record name | Acetamide, 2-cyano-N-[2-(2-pyridinyl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40308037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17624-18-9 | |
Record name | NSC201550 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201550 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, 2-cyano-N-[2-(2-pyridinyl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40308037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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